1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol - 1496802-20-0

1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol

Catalog Number: EVT-1755661
CAS Number: 1496802-20-0
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for the treatment of primary insomnia. It was developed as a result of research aimed at improving the pharmacokinetic properties of earlier diazepane-based orexin receptor antagonists. []
  • Relevance: MK-4305 and 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol share the core 1,4-diazepane ring system, highlighting the relevance of this structural motif in medicinal chemistry, particularly in the development of CNS-active agents. []

4,4-dimethyl-7-(5,5,7-trimethyl-1,4-diazepan-1-yl)-5-azaheptan-2-ol (pyaz)

  • Compound Description: Pyaz is a diazepane amine alcohol that has been investigated for its coordination chemistry with nickel(II) and copper(II) ions. Studies have focused on its synthesis and the structural characterization of its metal complexes. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4- (4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

  • Compound Description: Darexaban is a potent and orally available factor Xa inhibitor discovered through structure-activity relationship studies of HTS-derived lead compounds. It is noteworthy for its unique pharmacokinetic profile, where its hydroxy moiety undergoes rapid glucuronidation to form an active metabolite, YM-222714, contributing significantly to its anticoagulant activity. []
  • Relevance: Darexaban and 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol both feature a 1,4-diazepane ring system. In Darexaban, this ring is substituted with a benzamide moiety and further connected to a complex aromatic system, highlighting how structural modifications on the diazepane core can lead to diverse pharmacological activities. []

2-(4-(4-(2-chlorobenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6e)

  • Compound Description: Compound 6e is a synthesized molecule that demonstrates positive inotropic activity, meaning it increases the force of heart muscle contractions. It exhibited superior potency compared to the standard drug Milrinone in in vitro studies using isolated rabbit heart preparations. []

2-(4-(4-methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6m)

  • Compound Description: Similar to compound 6e, 6m also displays positive inotropic activity and showed greater potency compared to the standard drug Milrinone in isolated rabbit heart preparations. []

4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile (NEU-924, 83)

  • Compound Description: NEU-924 emerged as a potent inhibitor against the proliferation of Trypanosoma cruzi, the parasite responsible for Chagas disease. This compound was discovered during research focused on exploring new drug candidates for neglected tropical protozoal infections. []

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine (NEU-1017, 68)

  • Compound Description: NEU-1017 has shown potent inhibitory activity against the proliferation of both Leishmania major, the parasite causing cutaneous leishmaniasis, and Plasmodium falciparum, the parasite responsible for malaria. This discovery highlights its potential as a lead compound in developing new treatments for these parasitic diseases. []

2-(4-Methyl-[1,4]diazepan-1-yl)-5-oxo-5H-7-thia-1,11b-diaza-benzo[c]fluorene-6-carboxylic acid (5-methyl-pyrazin-2-ylmethyl)-amide (CX-5461, 7c)

  • Compound Description: CX-5461 is a first-in-class, potent, selective, and orally bioavailable inhibitor of RNA Polymerase I (Pol I) transcription. Preclinical data has shown its efficacy in tumor growth models, supporting its potential development as an anticancer drug for various cancer types. []

1-[(R)-2-(1,3-benzimidazol-2-yl)-1-pyrrolidinyl]-2-(4-methyl-1,4-diazepan-1-yl)-1-ethanone

  • Compound Description: This compound, identified through an ensemble docking and Linear Interaction Energy (LIE) calculations study, has been identified as a potential non-covalent small-molecule inhibitor of the SARS-CoV-2 main viral protease (3CLpro or Mpro). It showed favorable binding free energy in silico, suggesting potential for further development as an antiviral agent. []
  • Relevance: Like 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol, this compound features a 1,4-diazepane ring, though it is methylated at the 4-position. The presence of a benzimidazole-substituted pyrrolidinyl group linked to the diazepane via an ethanone bridge highlights the versatility of this scaffold in designing inhibitors against specific viral targets. []

4-(4-(1H-benzimidazol-2-yl)[1,4]diazepan-1-yl)-2-(aryl)butyl)benzamide derivatives

  • Compound Description: This series of compounds exhibit activity as histamine receptor antagonists and tachykinin receptor antagonists. This dual action makes them potentially useful for treating allergic diseases, including rhinitis, sinusitis, bronchitis, asthma, and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis. []

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

  • Compound Description: N43 is a potent and selective inhibitor of KDM5 histone H3 lysine 4 demethylases. It has been co-crystallized with the catalytic domain of KDM5A, providing insights into its binding interactions and selectivity profile. []
  • Relevance: N43 and 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol both feature the 1,4-diazepane structural motif. Notably, N43 features an acrylamide group attached to the diazepane ring, which forms a covalent bond with Cys481 in KDM5A, a cysteine residue absent in other histone demethylase families. This distinction highlights the potential for designing selective inhibitors by exploiting specific interactions with residues near the active sites of target enzymes. []

3-hydroxy-4'-methoxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide

  • Compound Description: This diazepane derivative exhibits anticoagulant activity by inhibiting activated blood coagulation factor X. It presents potential as a preventative and therapeutic agent for thrombosis and embolism. []
  • Relevance: This compound and 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol share the 1,4-diazepane core, further emphasizing the significance of this structure in designing molecules with therapeutic potential, particularly in areas like cardiovascular health, where anticoagulant properties are crucial. []

4-(4-methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline

  • Compound Description: This compound is studied for its potential therapeutic benefits in the context of Familial Amyotrophic Lateral Sclerosis [FALS]. Studies have focused on its interaction with the mutated electrostatic loop of the SOD1 protein, which is implicated in the progression of FALS. []
  • Relevance: This compound and 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol both contain the 1,4-diazepane structural unit. The presence of a trifluoromethylquinazoline group in this compound, instead of the cyclohexyl group found in the target compound, highlights its potential in modulating protein-protein interactions, a crucial aspect of drug discovery for complex diseases like FALS. []

Properties

CAS Number

1496802-20-0

Product Name

1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol

IUPAC Name

1-(1,4-diazepan-1-ylmethyl)cyclohexan-1-ol

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C12H24N2O/c15-12(5-2-1-3-6-12)11-14-9-4-7-13-8-10-14/h13,15H,1-11H2

InChI Key

UYIDANJKQYZWSK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CN2CCCNCC2)O

Canonical SMILES

C1CCC(CC1)(CN2CCCNCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.